molecular formula C17H19N3O5S B4854481 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide

5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide

Cat. No. B4854481
M. Wt: 377.4 g/mol
InChI Key: HGDHHLNCNAZCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide exerts its anti-tumor effects by inhibiting the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors play a crucial role in tumor angiogenesis and growth (Yoshida et al., 2017). 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide also inhibits the activity of platelet-derived growth factor receptor (PDGFR), which is involved in tumor cell proliferation and survival (Kikuchi et al., 2013).
Biochemical and Physiological Effects
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit tumor angiogenesis and growth in various cancer cell lines and animal models. It also enhances the efficacy of chemotherapy and radiation therapy in combination treatment. In addition, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to reduce tumor-associated macrophages and increase the infiltration of CD8+ T cells in the tumor microenvironment (Yoshida et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide is that it has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation is that it has low solubility in water, which may affect its bioavailability and efficacy (Kikuchi et al., 2013).

Future Directions

There are several future directions for the development and application of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide. One direction is to further investigate its efficacy and safety in clinical trials. Another direction is to explore its potential use in combination therapy with other anti-cancer agents. Additionally, it may be useful to investigate the effects of 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide on tumor microenvironment and immune response (Yoshida et al., 2017).
Conclusion
In summary, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy. Its mechanism of action involves the inhibition of FGFR, VEGFR, and PDGFR. 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been shown to inhibit tumor angiogenesis and growth, enhance the efficacy of chemotherapy and radiation therapy, and modulate the tumor microenvironment. Despite its low solubility in water, 5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has several future directions for development and application in cancer therapy.

Scientific Research Applications

5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that it has anti-angiogenic and anti-tumor effects in various cancer cell lines and animal models (Yoshida et al., 2017). It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment (Kikuchi et al., 2013).

properties

IUPAC Name

5-[(2-carbamoylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-3-19-17(22)13-10-11(8-9-15(13)25-2)26(23,24)20-14-7-5-4-6-12(14)16(18)21/h4-10,20H,3H2,1-2H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDHHLNCNAZCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-carbamoylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.